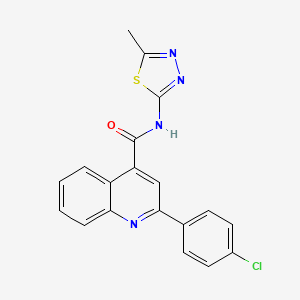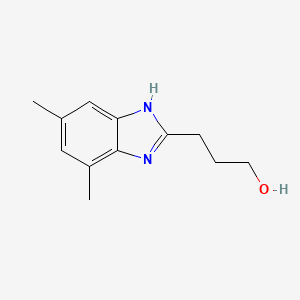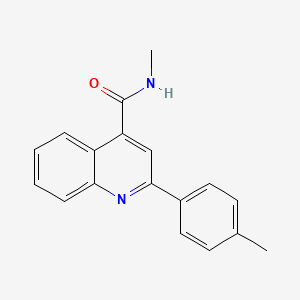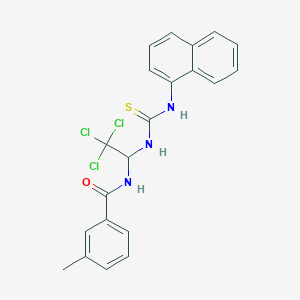![molecular formula C14H15ClN2O2S B14952464 (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide](/img/structure/B14952464.png)
(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridyl group, and a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions
(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other materials with specialized properties.
作用機序
The mechanism of action of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to specific effects.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyridine and Pyrrole: Aromatic heterocycles with significant applications in pharmaceuticals and organic materials.
Uniqueness
What sets (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential as a pharmaceutical intermediate make it a valuable compound in both research and industry.
特性
分子式 |
C14H15ClN2O2S |
|---|---|
分子量 |
310.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(1-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(14-4-2-3-9-16-14)17-20(18,19)10-12-5-7-13(15)8-6-12/h2-9,11,17H,10H2,1H3 |
InChIキー |
FFALFNQBJWRDAO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B14952399.png)
![(2Z)-6-(2-chlorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952400.png)
![(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14952401.png)

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952408.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B14952415.png)

![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14952425.png)
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B14952431.png)




![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methyl-1,4-diazepan-1-yl)ethanone](/img/structure/B14952479.png)
